molecular formula C18H19N3OS B5683122 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide

2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide

Cat. No. B5683122
M. Wt: 325.4 g/mol
InChI Key: KRJYSJXYQRUEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide, also known as TQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. TQ is a derivative of quinoline and thiazole, and it has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been found to inhibit the activity of several enzymes and transcription factors involved in cancer progression and inflammation. It also activates certain signaling pathways that promote apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide in lab experiments is its synthetic nature, which allows for precise control over its concentration and purity. This compound also exhibits a wide range of biochemical and physiological effects, making it a versatile tool for studying various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several areas of future research that could further elucidate the potential therapeutic applications of 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide. One area of interest is the development of this compound-based drug formulations for the treatment of cancer and inflammation. Another area of research is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other cellular processes.

Synthesis Methods

2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,3,6-trimethylquinoline with thiazole-4-carboxylic acid followed by the addition of ethylenediamine. The resulting product is then purified to obtain this compound in its pure form.

Scientific Research Applications

2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer properties of this compound, which include inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-11-4-5-16-15(8-11)17(12(2)13(3)21-16)18(22)19-7-6-14-9-23-10-20-14/h4-5,8-10H,6-7H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJYSJXYQRUEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)NCCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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